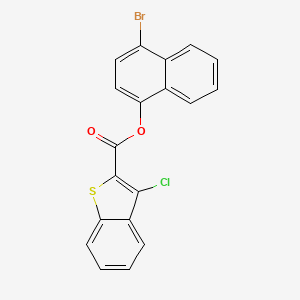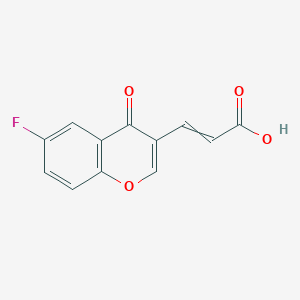
5-Bromo-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester: is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a bromine atom at the 5-position of the benzofuran ring, a pyrrole ring at the 3-position, and a carboxylic acid methyl ester group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran precursor, followed by the introduction of the pyrrole ring through a coupling reaction. The final step involves esterification to introduce the carboxylic acid methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives from the reduction of the ester group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: In biological research, it may be used to study the interactions of benzofuran derivatives with biological targets, such as enzymes or receptors.
Medicine: Due to its structural features, the compound may be investigated for its potential therapeutic properties, including anti-tumor, antibacterial, and antiviral activities .
Industry: In the industrial sector, it can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-1H-pyrrole-2-carboxylic acid methyl ester
- Spiro[benzofuran-3(2H),4’-piperidine]-1’-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester
Uniqueness: The presence of both the bromine atom and the pyrrole ring in 5-Bromo-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester distinguishes it from other benzofuran derivatives. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C14H10BrNO3 |
|---|---|
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
methyl 5-bromo-3-pyrrol-1-yl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H10BrNO3/c1-18-14(17)13-12(16-6-2-3-7-16)10-8-9(15)4-5-11(10)19-13/h2-8H,1H3 |
InChI-Schlüssel |
NFGRNADOIZUJGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate](/img/structure/B12453095.png)
![4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12453103.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453105.png)
![2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12453107.png)
![4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B12453108.png)



![3-chloro-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide](/img/structure/B12453127.png)
![N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide](/img/structure/B12453135.png)
![4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12453139.png)
![2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol](/img/structure/B12453165.png)
![5-bromo-N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12453171.png)

